molecular formula C18H15ClFN3O B5293310 2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamide

2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamide

货号 B5293310
分子量: 343.8 g/mol
InChI 键: RHTISFSHWQLVSK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamide, commonly known as CFTR modulator, is a small molecule drug that has been developed for the treatment of cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems, and it is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. CFTR modulators are designed to correct the malfunctioning of the CFTR protein, which is responsible for regulating the movement of salt and water in and out of cells.

作用机制

2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamideTR modulators work by correcting the malfunctioning of the 2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamideTR protein, which is caused by mutations in the 2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamideTR gene. 2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamideTR modulators bind to the 2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamideTR protein and help it to reach the cell surface, where it can regulate the movement of salt and water in and out of cells. This results in improved lung function and reduced pulmonary exacerbations in 2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamide patients.
Biochemical and Physiological Effects
2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamideTR modulators have been shown to have several biochemical and physiological effects in 2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamide patients. They improve the function of the 2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamideTR protein, which results in increased chloride secretion and improved mucociliary clearance in the lungs. This leads to improved lung function and reduced pulmonary exacerbations in 2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamide patients. 2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamideTR modulators have also been shown to improve gastrointestinal symptoms and reduce the need for pancreatic enzyme replacement therapy in 2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamide patients.

实验室实验的优点和局限性

2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamideTR modulators have several advantages for lab experiments. They are small molecule drugs that can be easily synthesized and purified in large quantities. They have well-defined chemical structures and are amenable to structural analysis using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. However, 2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamideTR modulators also have some limitations for lab experiments. They can be difficult to work with due to their low solubility and stability, which can lead to issues with formulation and storage. They can also be expensive to synthesize and may require specialized equipment and expertise.

未来方向

There are several future directions for the development of 2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamideTR modulators. One area of focus is the development of 2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamideTR modulators for patients with rare 2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamideTR mutations, which currently have limited treatment options. Another area of focus is the development of 2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamideTR modulators that can target multiple 2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamideTR mutations, which could increase the number of patients who can benefit from these drugs. Additionally, there is ongoing research into the optimization of 2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamideTR modulators for improved efficacy, safety, and tolerability. Finally, there is interest in exploring the potential of 2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamideTR modulators for the treatment of other diseases, such as chronic obstructive pulmonary disease (COPD) and non-2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamide bronchiectasis.
Conclusion
2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamideTR modulators are a promising class of drugs for the treatment of 2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamide. They work by correcting the malfunctioning of the 2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamideTR protein, which leads to improved lung function and reduced pulmonary exacerbations in 2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamide patients. 2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamideTR modulators have been extensively studied in preclinical and clinical trials, and their efficacy has been demonstrated in patients with specific 2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamideTR mutations. There are several future directions for the development of 2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamideTR modulators, including the development of drugs for patients with rare 2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamideTR mutations, the optimization of drugs for improved efficacy and safety, and the exploration of the potential of 2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamideTR modulators for the treatment of other diseases.

合成方法

The synthesis of 2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamideTR modulators involves several steps, including the preparation of intermediate compounds, coupling reactions, and purification processes. The most common method for synthesizing 2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamideTR modulators is through a palladium-catalyzed coupling reaction between a halogenated benzylamine and an arylboronic acid. The resulting product is then subjected to various purification techniques, such as column chromatography and recrystallization, to obtain the final compound in high purity.

科学研究应用

2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamideTR modulators have been extensively studied in preclinical and clinical trials for the treatment of 2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamide. The efficacy of 2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamideTR modulators has been demonstrated in patients with specific 2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamideTR mutations, such as F508del, which is the most common mutation found in 2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamide patients. 2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamideTR modulators have been shown to improve lung function, reduce pulmonary exacerbations, and improve quality of life in 2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamide patients.

属性

IUPAC Name

2-(4-chloro-2-fluorophenyl)-N-[(4-imidazol-1-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O/c19-15-4-3-14(17(20)10-15)9-18(24)22-11-13-1-5-16(6-2-13)23-8-7-21-12-23/h1-8,10,12H,9,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTISFSHWQLVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CC2=C(C=C(C=C2)Cl)F)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。